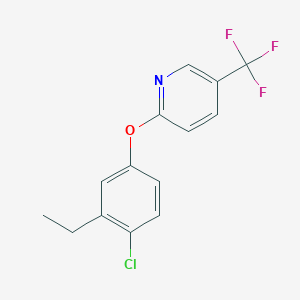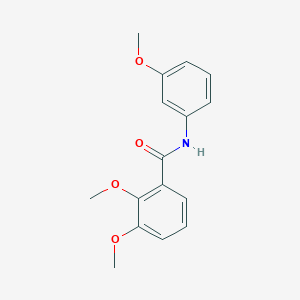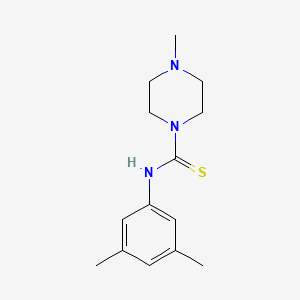
2-(4-chloro-3-ethylphenoxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-ethylphenoxy)-5-(trifluoromethyl)pyridine, also known as "Chlorfenapyr," is a pyridine-based insecticide that is widely used in agriculture and public health. It was first introduced in Japan in 1995 and has since been registered in many countries worldwide. Chlorfenapyr is known for its unique mode of action, which makes it effective against a wide range of pests, including insects, mites, and nematodes.
Mechanism of Action
Chlorfenapyr has a unique mode of action that sets it apart from other insecticides. It is a pro-insecticide, which means that it is inactive when first applied but is activated by enzymes in the insect's body. Once activated, Chlorfenapyr disrupts the insect's oxidative phosphorylation pathway, which is responsible for producing energy in the insect's cells. This leads to a buildup of toxic metabolites in the insect's body, which ultimately leads to its death.
Biochemical and Physiological Effects:
Chlorfenapyr has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It is metabolized in the liver and excreted in the urine, and its half-life in the body is relatively short. Chlorfenapyr has been shown to have no mutagenic or carcinogenic effects in animal studies.
Advantages and Limitations for Lab Experiments
Chlorfenapyr has several advantages for use in laboratory experiments. It is effective against a wide range of pests, and its unique mode of action makes it effective against pests that have developed resistance to other insecticides. It is also relatively safe to handle and has low toxicity to mammals and birds. However, Chlorfenapyr can be expensive, and its use can be limited by regulations in some countries.
Future Directions
There are several areas of research that can be explored in the future regarding Chlorfenapyr. One area is the development of new formulations that can increase its efficacy and reduce its cost. Another area is the study of its effects on non-target organisms, such as pollinators and beneficial insects. Finally, there is a need for more research on the development of resistance to Chlorfenapyr and the mechanisms that drive resistance.
Synthesis Methods
Chlorfenapyr can be synthesized by reacting 4-chloro-3-ethylphenol with 3,5-dinitrobenzoic acid to obtain 2-(4-chloro-3-ethylphenoxy)-5-nitrobenzoic acid. The nitro group is then reduced to an amine using iron powder and hydrochloric acid. The resulting amine is then reacted with trifluoroacetic anhydride to obtain Chlorfenapyr.
Scientific Research Applications
Chlorfenapyr has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including cockroaches, termites, bed bugs, and mites. It has also been shown to have acaricidal activity against spider mites, which are a major pest in agriculture. Chlorfenapyr has been used in public health to control mosquito populations, which are vectors for many diseases, including malaria and dengue fever.
properties
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-2-9-7-11(4-5-12(9)15)20-13-6-3-10(8-19-13)14(16,17)18/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVSMCJVZODNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)



![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)


![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)
![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)